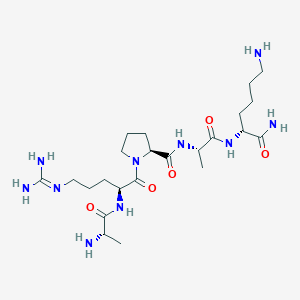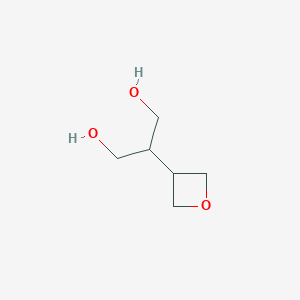
4-(Difluoromethyl)quinuclidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)quinuclidine is a bicyclic compound featuring a quinuclidine core with a difluoromethyl group attached at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)quinuclidine typically involves the introduction of the difluoromethyl group into the quinuclidine structure. One common method is the reaction of quinuclidine with difluoromethylating agents under specific conditions. For instance, the use of Selectfluor as a difluoromethylating reagent has been reported to be effective .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and isolation to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: 4-(Difluoromethyl)quinuclidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the quinuclidine core.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized quinuclidine derivatives .
科学的研究の応用
4-(Difluoromethyl)quinuclidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Difluoromethyl)quinuclidine involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects .
類似化合物との比較
Quinuclidine: A bicyclic compound with a similar core structure but without the difluoromethyl group.
Quinolizidine: Another bicyclic compound with structural similarities to quinuclidine.
Pyrrolizidine: A related bicyclic compound with a different nitrogen atom arrangement.
Uniqueness: 4-(Difluoromethyl)quinuclidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, lipophilicity, and metabolic profile, making it a valuable molecule for various applications .
特性
分子式 |
C8H13F2N |
|---|---|
分子量 |
161.19 g/mol |
IUPAC名 |
4-(difluoromethyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13F2N/c9-7(10)8-1-4-11(5-2-8)6-3-8/h7H,1-6H2 |
InChIキー |
DPACWOQGJJCHSY-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1(CC2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


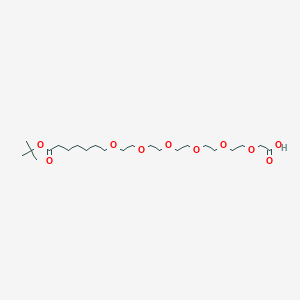
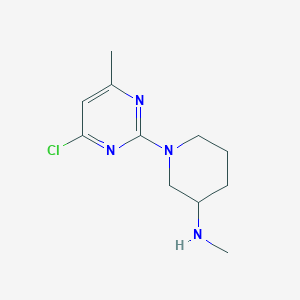
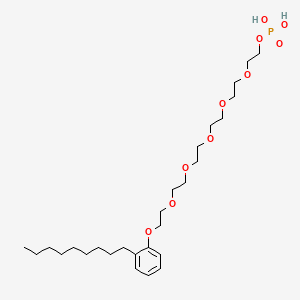
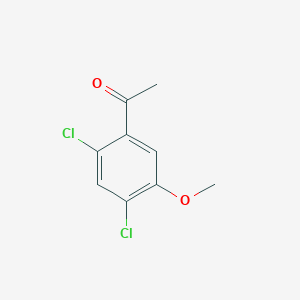
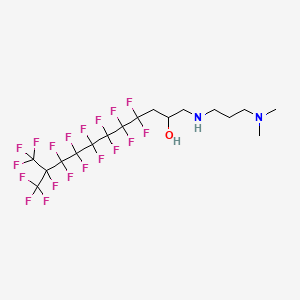
![N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine](/img/structure/B12838860.png)

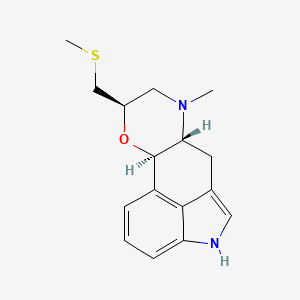
![7-Fluoro-1H-benzo[d]imidazol-5-ol](/img/structure/B12838878.png)



